4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one
Description
4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one (CAS: 58581-89-8) is a phthalazinone derivative with a 3-chlorobenzyl substituent at position 4 and a 1-methylazepan-4-yl group at position 2 of the phthalazinone core. It is structurally related to azelastine hydrochloride (CAS: 79307-93-0), a clinically approved antihistamine used for treating allergic conditions and asthma . The compound’s hydrochloride form is listed as a certified reference material (≥95% purity) in pharmacopeial databases, indicating its pharmaceutical relevance . The 3-chlorobenzyl moiety and the methyl-substituted azepane ring contribute to its molecular recognition by histamine receptors, enhancing its binding affinity and therapeutic efficacy compared to simpler analogs .
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-25-12-5-8-18(11-13-25)26-22(27)20-10-3-2-9-19(20)21(24-26)15-16-6-4-7-17(23)14-16/h2-4,6-7,9-10,14,18H,5,8,11-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKSTYGRSHODJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Phthalazin-1(2H)-one
The synthesis begins with phthalazin-1(2H)-one (1 ), which undergoes bromination at the 4-position using and KBr in an acetate buffer (pH 4–5) to yield 4-bromophthalazin-1(2H)-one (2 ) (Scheme 1). This step achieves >85% yield under controlled conditions to avoid over-bromination.
Reaction Conditions
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Reagents : , KBr, acetic acid/sodium acetate buffer.
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Temperature : 0–5°C (ice bath).
Introduction of the 3-Chlorobenzyl Group
Palladium-Catalyzed Coupling
The 3-chlorobenzyl moiety is introduced via a Buchwald-Hartwig amination or Suzuki-Miyaura coupling. However, the presence of an acidic N–H proton in the phthalazinone necessitates protective group strategies.
Protective Group Strategy
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N-Methylation : Prior to coupling, the phthalazinone’s lactam nitrogen is protected via methylation using methyl iodide and in acetone, yielding 3a (R = Me).
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Coupling Reaction : The protected intermediate undergoes palladium-catalyzed coupling with 3-chlorobenzylzinc bromide or a boronic acid derivative.
Representative Conditions
Deprotection and Final Product Isolation
After coupling, the methyl protecting group is removed via hydrolysis with HCl in dioxane, yielding the final compound as a hydrochloride salt.
Alternative Synthetic Routes
Direct Nucleophilic Substitution
In a patent-derived approach, 4-bromophthalazin-1(2H)-one (2 ) reacts sequentially with 1-methylazepane and 3-chlorobenzyl chloride under basic conditions.
Steps :
Reductive Amination Pathway
A less common method involves reductive amination between 4-(3-chlorobenzyl)phthalazin-1(2H)-one and 1-methylazepan-4-amine using in methanol.
Conditions :
Critical Analysis of Methodologies
Yield Comparison
Solvent and Catalyst Optimization
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Palladium Catalysts : with Xantphos improves coupling efficiency.
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Solvent Systems : Toluene/ethanol mixtures enhance solubility of aromatic intermediates.
Characterization and Quality Control
Final products are characterized via:
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: Key signals include aromatic protons (δ 7.2–8.1 ppm), azepane methyl (δ 1.2–1.5 ppm), and benzyl CH2 (δ 3.8–4.0 ppm).
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HPLC Purity : >98% purity achieved using C18 columns (ACN/water gradient).
Industrial-Scale Considerations
The patent CN101987844A highlights a scalable process for the 4-chloro analog, adaptable to the 3-chloro variant:
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmacological Applications
Antihistaminic Properties:
One of the primary applications of 4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one is its use as an antihistamine. It has been identified as a second-generation antihistamine with a lower sedative effect compared to first-generation antihistamines. This compound works by blocking H1 histamine receptors, thereby reducing allergic reactions and symptoms such as sneezing, itching, and runny nose .
Case Study: Azelastine
Azelastine, a derivative of this compound, has been extensively studied for its effectiveness in treating allergic rhinitis and conjunctivitis. Clinical trials have demonstrated its efficacy in alleviating symptoms with minimal side effects, making it a preferred choice for long-term management of allergies .
Anticancer Research
Recent studies have explored the potential of this compound in cancer therapy. Its structural properties allow it to interact with cellular pathways involved in tumor growth and proliferation.
Mechanism of Action:
Research indicates that this compound may induce apoptosis in cancer cells by disrupting microtubule organization and promoting nuclear alterations . This mechanism is particularly relevant in the context of breast cancer treatment, where targeted therapies are crucial for effective management.
Case Study: Drug-Loaded Micelles
In a study involving drug-loaded micelles containing benzimidazole derivatives, the incorporation of compounds similar to this compound showed enhanced cytotoxic effects against MDA-MB-231 breast cancer cells. The micelles demonstrated controlled release properties and improved drug delivery efficiency, highlighting the potential of this compound in novel drug formulations for cancer therapy .
Neuropharmacological Research
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Its structural similarities to known neuroactive compounds suggest potential uses in treating neurological disorders.
Potential Applications:
Research is ongoing to evaluate its effects on neuroinflammation and neurodegenerative diseases. Initial findings indicate that compounds with similar structures can exhibit neuroprotective effects, which may be beneficial in conditions such as Alzheimer’s disease and multiple sclerosis .
Mechanism of Action
The compound exerts its effects by blocking H1 histamine receptors, thereby preventing histamine from binding and causing allergic symptoms. This action reduces the release of inflammatory mediators and alleviates symptoms such as itching, sneezing, and nasal congestion . The molecular targets include H1 receptors located on the surface of various cells, including those in the respiratory tract and eyes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phthalazinone derivatives with chlorobenzyl substituents and varying heterocyclic groups have been synthesized and studied for their structural and pharmacological properties. Below is a detailed comparison of 4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one with structurally related analogs:
Structural and Physicochemical Comparisons
Key Observations:
Substituent Position and Bioactivity :
- The 3-chlorobenzyl group in the target compound distinguishes it from analogs with 4-chlorobenzyl substituents (e.g., compounds 11, 14, 17). Positional isomerism at the benzyl group may influence receptor binding specificity, as seen in azelastine’s SAR studies .
- The 1-methylazepan-4-yl group enhances basicity and solubility when protonated, contributing to the hydrochloride salt’s stability and bioavailability . In contrast, simpler substituents (e.g., allyl, methyl) in analogs result in oily forms with lower melting points .
The absence of the azepane ring in impurity D (4-(4-Chlorobenzyl)phthalazin-1(2H)-one) correlates with reduced therapeutic utility, highlighting the azepane’s role in target engagement .
Pharmacological Relevance
- The target compound’s hydrochloride form is a key intermediate in azelastine synthesis, validated by its certification as a reference standard (≥98% purity) .
Biological Activity
4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H24ClN3O
- Molecular Weight : 381.90 g/mol
- CAS Number : 37933-01-0
The compound features a phthalazinone core, which is known for its diverse biological activities. The presence of a chlorobenzyl group and a methylazepane moiety may contribute to its pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, particularly focusing on its effects on various biological systems.
Antihistaminic Activity
One of the primary areas of research has been the antihistaminic properties of this compound. Related compounds, such as azelastine, have demonstrated significant antihistamine activity, leading to investigations into the phthalazinone derivatives for similar effects.
Case Study : A study comparing various phthalazinone derivatives found that modifications to the benzyl group significantly influenced antihistaminic potency, suggesting that this compound may exhibit comparable activity to azelastine in inhibiting histamine receptors .
Anti-inflammatory Properties
Research has indicated that compounds with phthalazinone structures may possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and mediators.
Research Findings : In vitro studies have shown that related phthalazinones can reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting potential use in treating inflammatory conditions .
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of this compound. The presence of halogenated groups often enhances antimicrobial activity due to increased lipophilicity and reactivity.
| Property | Activity Level |
|---|---|
| Antihistaminic | Moderate |
| Anti-inflammatory | High |
| Antimicrobial | Variable |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Histamine Receptor Blockade : Similar to azelastine, it likely acts as an antagonist at H1 receptors.
- Cytokine Modulation : It may inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory cytokines.
- Membrane Disruption : The lipophilic nature of the chlorobenzyl group could facilitate interactions with microbial membranes.
Q & A
Q. What are the key considerations in designing synthetic routes for 4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one?
Synthetic routes should prioritize regioselectivity and functional group compatibility. For example, phthalazinone derivatives are often synthesized via cyclocondensation of hydrazines with carbonyl intermediates. describes a general procedure for synthesizing 4-(4-chlorophenyl)phthalazin-1(2H)-one using chlorination and acylation steps . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products, as seen in the synthesis of related compounds where impurities like 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one were identified during purification .
Q. How can spectroscopic methods (e.g., NMR, IR) be utilized to confirm the structure of this compound?
Characterization relies on cross-validating spectral data. For instance:
- 1H-NMR : In a structurally similar phthalazinone derivative (4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one), aromatic protons resonate at δ 7.18–8.42 ppm, while methyl groups appear at δ 4.25 ppm .
- IR : Stretching frequencies for carbonyl (C=O) in phthalazinones typically occur at ~1645–1655 cm⁻¹, as observed in .
- ESI-MS : Molecular ion peaks (e.g., m/z 311.0873 [M+H]⁺) confirm molecular weight .
Q. What impurities are commonly encountered during synthesis, and how are they analyzed?
Pharmaceutical-grade impurities include intermediates like 4-(4-Chlorobenzyl)phthalazin-1(2H)-one (Impurity D) and its Z-isomer derivatives, which require HPLC or LC-MS for detection . Reference standards (e.g., MM0362.01, MM0362.06) are critical for calibration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). For example, highlights structural analogs with varying substituents (e.g., piperazine vs. azepane rings) that exhibit divergent activity profiles in cardiovascular and antimicrobial assays . Systematic SAR studies comparing substituent effects (e.g., 3-chlorobenzyl vs. 4-chlorobenzyl groups) are essential to clarify bioactivity trends.
Q. What computational strategies are effective for predicting target interactions or ADMET properties?
In silico docking and molecular dynamics simulations can predict binding affinities to targets like kinases or GPCRs. demonstrates the use of hydrazinylidene derivatives in docking studies to evaluate steric and electronic compatibility with active sites . ADMET predictors (e.g., SwissADME) should incorporate logP values and hydrogen-bonding capacity derived from structural analogs in .
Q. How can derivatization strategies enhance the compound’s physicochemical or pharmacological properties?
Functionalization of the phthalazinone core, such as introducing hydroxycarbonyl groups (e.g., 4-(4-Chlorobenzyl)-6(7)-hydroxycarbonyl-2-methylphthalazin-1(2H)-one in ), improves solubility and enables conjugation with targeting moieties . Microwave-assisted synthesis or enzymatic catalysis (noted in for related intermediates) may reduce reaction times and byproduct formation .
Q. What experimental approaches are recommended for structure-activity relationship (SAR) studies?
- Substituent variation : Compare azepane vs. piperazine rings () to assess ring size impact on bioactivity .
- Bioisosteric replacement : Replace the chlorobenzyl group with fluorinated analogs (e.g., 2-fluorophenyl derivatives in ) to modulate lipophilicity .
- Pharmacophore mapping : Use X-ray crystallography data (e.g., ) to identify critical hydrogen-bonding interactions .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.
- HPLC monitoring : Track degradation products like 1-methylazepan-4-one Hydrochloride () or des-chloro analogs .
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C, referencing decomposition profiles of related compounds in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
